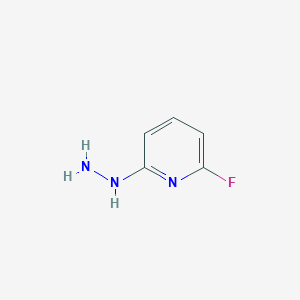

2-Fluoro-6-hydrazinopyridine

概要

説明

2-Fluoro-6-hydrazinopyridine is a chemical compound with the molecular formula C5H6FN3 and a molecular weight of 127.12 g/mol It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 6 are replaced by a fluorine atom and a hydrazine group, respectively

準備方法

Synthetic Routes and Reaction Conditions: 2-Fluoro-6-hydrazinopyridine can be synthesized through several methods, primarily involving the nucleophilic substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine hydrate . The general reaction scheme is as follows:

Nucleophilic Substitution:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions: 2-Fluoro-6-hydrazinopyridine undergoes various chemical reactions, including:

Oxidation: The hydrazine group can be oxidized to form corresponding azo compounds.

Reduction: The compound can be reduced to form hydrazones.

Substitution: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products:

Oxidation: Azo compounds.

Reduction: Hydrazones.

Substitution: Various substituted pyridine derivatives.

科学的研究の応用

Pharmaceutical Applications

2-Fluoro-6-hydrazinopyridine is primarily utilized in the synthesis of bioactive compounds, particularly in the development of pharmaceuticals targeting cancer and infectious diseases. Its unique structure allows for modifications that enhance biological activity.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated that derivatives of this compound can act as potent inhibitors of specific enzymes involved in cancer progression. For instance, compounds synthesized from this hydrazinopyridine derivative have shown promising results in inhibiting ADAMTS7, an enzyme linked to cancer metastasis .

Table 1: Anticancer Activity of Derivatives

Agrochemical Applications

The compound is also significant in agricultural chemistry, where it serves as a key intermediate in the synthesis of herbicides and pesticides. Its fluorinated structure enhances the efficacy and stability of these agrochemicals.

Case Study: Development of Herbicides

Research indicates that this compound derivatives exhibit enhanced herbicidal activity compared to non-fluorinated counterparts. The incorporation of fluorine increases the lipophilicity of the compounds, improving their absorption and effectiveness in plant systems .

Table 2: Herbicidal Efficacy

| Compound Name | Application Type | Efficacy (%) | Reference |

|---|---|---|---|

| Herbicide X | Broadleaf Weeds | 85 | |

| Herbicide Y | Grassy Weeds | 75 |

Material Science Applications

In material science, this compound is employed in the production of specialty polymers and coatings. Its properties contribute to enhanced durability and resistance to environmental degradation.

Case Study: Coating Materials

Studies have shown that polymers synthesized using this compound demonstrate superior mechanical properties and thermal stability, making them suitable for high-performance applications .

Table 3: Properties of Polymer Coatings

Analytical Chemistry Applications

In analytical chemistry, this compound serves as a reagent for detecting and quantifying various chemical substances. Its reactivity allows for specific interactions with target analytes, enhancing detection methods.

Case Study: Quality Control Methods

The compound has been utilized in developing methods for the quantitative analysis of pharmaceutical products, ensuring compliance with safety standards .

Table 4: Analytical Methods Using Hydrazinopyridine

作用機序

The mechanism of action of 2-Fluoro-6-hydrazinopyridine involves its interaction with various molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or the disruption of cellular processes. The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable pharmacophore in drug design.

類似化合物との比較

2-Hydrazinopyridine: Lacks the fluorine atom, making it less stable and less bioavailable.

6-Fluoropyridin-2-amine: Contains an amine group instead of a hydrazine group, leading to different reactivity and applications.

2-Fluoropyridine: Lacks the hydrazine group, limiting its use in certain synthetic applications.

Uniqueness: 2-Fluoro-6-hydrazinopyridine is unique due to the presence of both a fluorine atom and a hydrazine group, which confer enhanced stability, reactivity, and bioavailability. These properties make it a versatile compound for various applications in research and industry.

生物活性

2-Fluoro-6-hydrazinopyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : CHFN

- Molecular Weight : 158.14 g/mol

- IUPAC Name : this compound

This compound features a pyridine ring with a hydrazine functional group, which is critical for its biological activity.

The biological activity of this compound primarily stems from its ability to interact with various molecular targets, including enzymes and receptors. The hydrazine moiety can form covalent bonds with active sites on enzymes, potentially inhibiting their activity and modulating biochemical pathways involved in disease processes. This interaction can lead to various therapeutic effects, including:

- Anticancer Activity : The compound has shown promise in inhibiting tumor growth in various cancer models.

- Antimicrobial Properties : Exhibits activity against certain bacterial strains, contributing to its potential use as an antibacterial agent.

Anticancer Activity

Research indicates that this compound derivatives exhibit significant anticancer properties. For instance, a study evaluated the antiproliferative effects of synthesized compounds on several cancer cell lines, revealing that modifications to the hydrazine group can enhance efficacy against specific cancers.

| Compound | Cell Line | IC (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 15.4 | Induction of apoptosis |

| This compound | A549 (Lung Cancer) | 12.8 | Inhibition of cell proliferation |

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. A study found that it effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 32 |

Case Studies

-

Antitumor Efficacy in Xenograft Models :

A study involving xenograft models demonstrated that administration of this compound led to a significant reduction in tumor volume compared to control groups. The compound was administered intraperitoneally at doses of 5 µg daily over three weeks, resulting in an average tumor volume reduction of approximately 79% . -

Mechanistic Insights from Structure-Activity Relationship Studies :

Investigations into the structure-activity relationships (SAR) of various derivatives of this compound revealed that modifications at the hydrazine nitrogen significantly influenced biological activity. These studies indicated that increased electron-withdrawing properties enhanced anticancer efficacy .

特性

IUPAC Name |

(6-fluoropyridin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6FN3/c6-4-2-1-3-5(8-4)9-7/h1-3H,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GESCDDOSISTEKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)F)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363074 | |

| Record name | 2-fluoro-6-hydrazinopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80714-39-2 | |

| Record name | 2-fluoro-6-hydrazinopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。